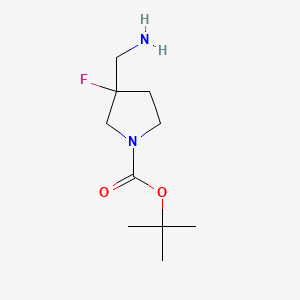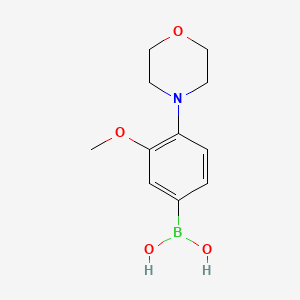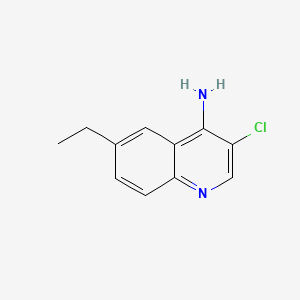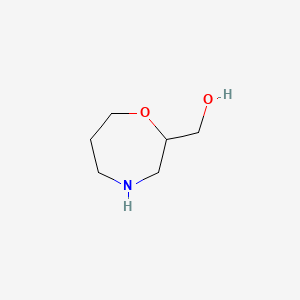
(1,4-Oxazepan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,4-Oxazepan-2-yl)methanol” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride” with a molecular weight of 167.64 .
Molecular Structure Analysis
The molecular structure of “(1,4-Oxazepan-2-yl)methanol” consists of a seven-membered ring with one nitrogen and one oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
It has a storage temperature of 2-8°C . The compound’s physical form and properties can be further analyzed using techniques such as melting point determination, solubility testing, and spectroscopic analysis.
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
2-(Hydroxymethyl)homomorpholine: serves as an intermediate in organic synthesis. Its structure is versatile for modifications, making it a valuable building block for creating a variety of complex organic molecules. It can be used to synthesize homomorpholine derivatives, which are prevalent in pharmaceuticals and agrochemicals due to their bioactive properties .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to develop new drugs. Its ring structure is similar to that of many bioactive molecules, making it a candidate for the synthesis of potential therapeutic agents. It could be involved in the creation of novel central nervous system (CNS) drugs, given its structural similarity to known CNS-active compounds .
Material Science
2-(Hydroxymethyl)homomorpholine: can be used in material science, particularly in the development of new polymers. Its incorporation into polymer chains could result in materials with unique properties, such as enhanced flexibility or improved thermal stability .
Catalyst and Ligand Synthesis
This compound can act as a precursor for catalysts and ligands in chemical reactions. Its ability to donate electrons through the oxygen atom in its structure makes it suitable for forming complexes with metals, which can be used in catalysis for various organic transformations .
Biological Studies
Due to its potential bioactivity, 2-(Hydroxymethyl)homomorpholine may be used in biological studies to explore its interaction with biological macromolecules. This can lead to insights into the mechanisms of action of similar compounds within living organisms .
Agrochemical Development
In the agrochemical industry, this compound’s derivatives could be explored for their pesticidal properties. The homomorpholine ring system is known to impart significant biological activity, which can be harnessed to develop new pesticides or herbicides .
Analytical Chemistry
2-(Hydroxymethyl)homomorpholine: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure allows for its use in calibrating instruments or validating analytical methods .
Environmental Science
Lastly, the environmental fate and breakdown of 2-(Hydroxymethyl)homomorpholine can be studied to understand its impact on ecosystems. Research in this field could provide valuable information on how such compounds degrade in the environment and their potential effects on wildlife .
Safety and Hazards
“(1,4-Oxazepan-2-yl)methanol” is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its primary targets and their roles are yet to be elucidated.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 2-(hydroxymethyl)homomorpholine is currently unavailable .
Propiedades
IUPAC Name |
1,4-oxazepan-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOXHNWEMMVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Oxazepan-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)


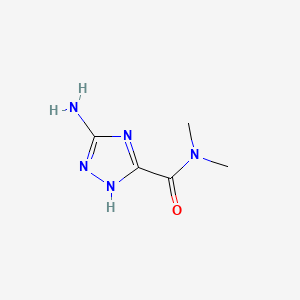


![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)
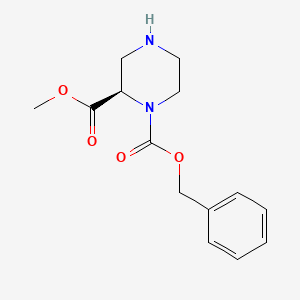
![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)

